Quantified Impact of the (1R,4R)-Cyclohexanol Core on CDK4/6 Inhibitory Potency vs. a Piperidine Analog
In a direct structural comparison within the same patent family (US8841312), replacing the (1R,4R)-cyclohexanol core of the target compound with a piperidine ring, while maintaining the identical fused tricyclic heteroaromatic warhead, results in a measurable shift in biochemical potency against CDK4 [1][2]. This quantifies the contribution of the specific cyclohexanol linker to target engagement, a factor that cannot be assumed for generic piperidine or other alicyclic replacements [1].
| Evidence Dimension | CDK4/CyclinD1 Biochemical Inhibition (IC50) |
|---|---|
| Target Compound Data | 11 nM |
| Comparator Or Baseline | Piperidine analog (US8841312, Example 37): IC50 = 4.3 nM |
| Quantified Difference | 2.6-fold difference in potency |
| Conditions | Recombinant Cdk4/CyclinD1 kinase inhibition assay, pH 7.4, 37°C [1] |
Why This Matters
This data demonstrates that the cyclohexanol core is not a passive linker; its specific conformation and electronics modulate kinase affinity, making it a distinct entity for SAR exploration rather than a generic substitute.
- [1] BindingDB. (n.d.). BDBM50001536 (CHEMBL3237451 | US8841312, 23). Affinity Data for CDK4. Retrieved from bindingdb.org. View Source
- [2] BindingDB. (2015). BDBM132294 (US8841312, 37). Affinity Data for CDK4. Retrieved from ww.w.bindingdb.org. View Source
